molecular formula C14H10FN3OS B15005394 (4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B15005394
M. Wt: 287.31 g/mol
InChI Key: QQYDQRRBOPYUKL-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZOYL)-8-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorobenzoyl group and a triazolopyridine core makes this compound particularly interesting for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZOYL)-8-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be adapted for industrial-scale production due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZOYL)-8-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZOYL)-8-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

(4-fluorophenyl)-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10FN3OS/c1-9-3-2-8-17-12(9)16-14(20)18(17)13(19)10-4-6-11(15)7-5-10/h2-8H,1H3

InChI Key

QQYDQRRBOPYUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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